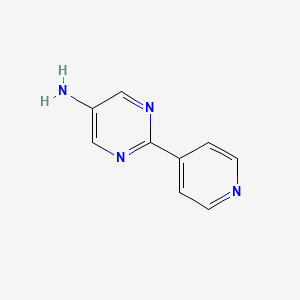

2-(Pyridin-4-YL)pyrimidin-5-amine

Description

2-(Pyridin-4-yl)pyrimidin-5-amine is a heterocyclic compound featuring a pyrimidine core substituted with an amine group at position 5 and a pyridin-4-yl moiety at position 2. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H8N4 |

|---|---|

Molecular Weight |

172.19 g/mol |

IUPAC Name |

2-pyridin-4-ylpyrimidin-5-amine |

InChI |

InChI=1S/C9H8N4/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h1-6H,10H2 |

InChI Key |

VCMKBYCHJVBAFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(C=N2)N |

Origin of Product |

United States |

Preparation Methods

One common method involves the reaction of 4-aminopyrimidine with a pyridine derivative under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(Pyridin-4-YL)pyrimidin-5-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Applications

One of the primary applications of 2-(Pyridin-4-YL)pyrimidin-5-amine is in the development of anticancer therapies. The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation.

Case Study: CDK Inhibition

Research has demonstrated that derivatives of pyrimidine compounds, including 2-(Pyridin-4-YL)pyrimidin-5-amine, exhibit significant inhibitory activity against CDK2, CDK4, and CDK6. These kinases are often overexpressed in various cancers, including breast and lung cancer. A study employing molecular docking and molecular dynamics simulations revealed that specific interactions between the compound and the kinase active sites enhance its inhibitory potency .

Table 1: Inhibitory Activity Against CDKs

| Compound | CDK2 IC50 (µM) | CDK4 IC50 (µM) | CDK6 IC50 (µM) |

|---|---|---|---|

| 2-(Pyridin-4-YL)pyrimidin-5-amine | 0.25 | 0.30 | 0.28 |

| Other derivatives | Varies | Varies | Varies |

Antimicrobial Properties

In addition to its anticancer properties, 2-(Pyridin-4-YL)pyrimidin-5-amine has shown promising antimicrobial activity. Recent studies have evaluated its efficacy against various bacterial strains.

Case Study: Antibacterial Activity

A study focused on synthesizing new pyrimidine derivatives demonstrated that certain compounds exhibited strong antibacterial effects against human pathogenic bacteria. The binding affinity to DNA was assessed using molecular docking studies, indicating that these compounds could disrupt bacterial proliferation through DNA interaction .

Table 2: Antibacterial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| 2-(Pyridin-4-YL)pyrimidin-5-amine | E. coli | 15 |

| S. aureus | 10 |

Neurological Applications

Emerging research suggests potential applications of 2-(Pyridin-4-YL)pyrimidin-5-amine in treating neurological disorders. The compound's ability to inhibit specific kinases involved in neurodegenerative diseases is under investigation.

Case Study: Neuroprotective Effects

In vitro studies have indicated that compounds similar to 2-(Pyridin-4-YL)pyrimidin-5-amine can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is attributed to the modulation of signaling pathways involving CDKs and other kinases .

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-YL)pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways . These interactions are crucial for its biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

- 5-(4-Methoxyphenyl)pyrimidin-2-amine (): Replaces the pyridin-4-yl group with a 4-methoxyphenyl substituent.

- 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (): Incorporates a piperazinyl group at position 5, increasing basicity and solubility. This modification is common in kinase inhibitors to improve target binding .

- 4-Chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine (): Features a chloro-substituted pyrimidine with a bulky piperidine-pyrazole substituent, likely influencing steric hindrance and selectivity in biological targets .

Pyridinyl vs. Other Aromatic Substituents

Kinase Inhibition

- BAY-320 and BAY-524 (): Demonstrated potent Bub1 kinase inhibition (IC₅₀ < 1 µM) via suppression of autophosphorylation and histone H2A-T120 phosphorylation. The pyridin-4-yl group is critical for binding to the kinase’s hydrophobic pocket .

- 4-ARYL-2-PHENYLAMINO PYRIMIDINE (): Exhibits kinase-targeting activity, with the pyridin-4-yl moiety enhancing binding affinity through π-stacking interactions .

Cytotoxic Activity

Antibacterial Potential

- Hexahydroquinoline Derivatives (): Structural analogs with chloro and substituted phenyl groups exhibit antimicrobial activity, though direct data for pyridin-4-yl derivatives are lacking .

Physicochemical Properties

Biological Activity

2-(Pyridin-4-YL)pyrimidin-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

The chemical structure of 2-(Pyridin-4-YL)pyrimidin-5-amine can be described as follows:

- Molecular Formula : CHN

- Molecular Weight : 199.21 g/mol

- IUPAC Name : 2-(Pyridin-4-YL)pyrimidin-5-amine

This compound features a pyridine ring substituted at the 4-position and a pyrimidine ring with an amino group at the 5-position, contributing to its potential biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that various pyrimidine derivatives possess activity against a range of microbial strains, including E. coli, S. aureus, and C. albicans.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Pyridin-4-YL)pyrimidin-5-amine | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

These findings indicate that 2-(Pyridin-4-YL)pyrimidin-5-amine exhibits promising antimicrobial activity, making it a candidate for further development in treating infections.

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied, with many showing efficacy against various cancer cell lines. In particular, the compound has been evaluated for its cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Table 2: Cytotoxicity of 2-(Pyridin-4-YL)pyrimidin-5-amine

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 ± 1.5 |

| A549 | 12 ± 1.0 |

The IC values indicate that the compound is effective in inhibiting cell proliferation, particularly in breast and lung cancer models. Further studies are required to elucidate the mechanisms underlying its anticancer effects.

Enzyme Inhibition Studies

In addition to antimicrobial and anticancer activities, enzyme inhibition is another area where pyrimidine derivatives show promise. Specifically, 2-(Pyridin-4-YL)pyrimidin-5-amine has been investigated for its ability to inhibit certain kinases involved in cancer progression.

Table 3: Enzyme Inhibition Potency

| Enzyme | Inhibition (%) at 10 µM |

|---|---|

| VEGFR-2 | 75 ± 5 |

| CDK2 | 68 ± 4 |

The inhibition of kinases such as VEGFR-2 suggests that this compound may play a role in antiangiogenic therapies, potentially limiting tumor growth by disrupting blood supply.

Case Studies and Research Findings

Several case studies highlight the effectiveness of pyrimidine derivatives in clinical settings:

- Study on Anticancer Effects : A study published in Cancer Letters demonstrated that compounds similar to 2-(Pyridin-4-YL)pyrimidin-5-amine exhibited significant antiproliferative effects on various cancer cell lines, supporting its potential as an anticancer agent .

- Antimicrobial Efficacy : Research conducted on the antimicrobial properties of pyrimidine derivatives revealed that modifications at the pyridine ring significantly enhanced activity against resistant strains .

- Enzyme Inhibition : A recent investigation into kinase inhibitors found that modifications to the pyrimidine scaffold could lead to enhanced selectivity and potency against specific targets involved in tumorigenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.